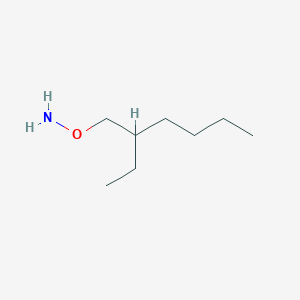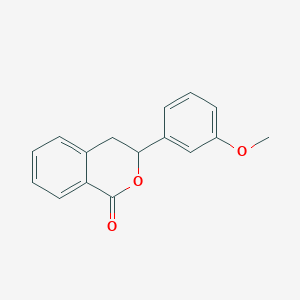![molecular formula C26H38O3 B13987671 2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol CAS No. 79994-44-8](/img/structure/B13987671.png)
2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a tert-butoxy-methyl group, and two tert-butyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol typically involves multiple steps One common method includes the alkylation of 4-methoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonateThe final step involves the addition of two tert-butyl groups to the phenol ring using a Friedel-Crafts alkylation reaction with tert-butyl chloride and aluminum chloride as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the phenol group.
Medicine: Investigated for its potential use in drug development, particularly for its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, making it an effective antioxidant. This compound can also participate in redox reactions, influencing cellular pathways related to oxidative stress. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
4-methoxyphenol: Used in various chemical syntheses.
2,6-di-tert-butylphenol: Another antioxidant with similar properties.
Uniqueness
2-[(4-methoxyphenyl)-tert-butoxy-methyl]-4,6-ditert-butyl-phenol is unique due to the combination of its functional groups, which provide both stability and reactivity. The presence of the methoxyphenyl group enhances its antioxidant properties, while the tert-butoxy-methyl group and tert-butyl groups contribute to its steric hindrance and overall stability .
Propriétés
Numéro CAS |
79994-44-8 |
|---|---|
Formule moléculaire |
C26H38O3 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[(4-methoxyphenyl)-[(2-methylpropan-2-yl)oxy]methyl]phenol |
InChI |
InChI=1S/C26H38O3/c1-24(2,3)18-15-20(22(27)21(16-18)25(4,5)6)23(29-26(7,8)9)17-11-13-19(28-10)14-12-17/h11-16,23,27H,1-10H3 |
Clé InChI |
IHQSAZUZWATFIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=C(C=C2)OC)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)




